molecular formula C23H25FN4O3S B2911767 3-[[5-(4-Fluorophenyl)-4-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde CAS No. 1147638-74-1

3-[[5-(4-Fluorophenyl)-4-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde

Cat. No.: B2911767
CAS No.: 1147638-74-1
M. Wt: 456.54
InChI Key: LIKCLESBKIFAGY-UHFFFAOYSA-N
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Description

3-[[5-(4-Fluorophenyl)-4-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its complex structure, featuring a 1,2,4-triazole core linked to a fluorophenyl group, a morpholine-containing side chain, and a benzaldehyde moiety, makes it a valuable precursor for the synthesis of targeted therapeutic agents. Scientific literature indicates that this compound and its derivatives are primarily investigated for their potential as protein kinase inhibitors , a major class of compounds for treating cancers and other proliferative diseases. The morpholine ring is a common pharmacophore known to improve solubility and metabolic stability in drug candidates, while the triazole scaffold is frequently employed due to its ability to participate in key hydrogen bonding interactions with enzyme active sites. Researchers utilize this aldehyde-functionalized intermediate to construct more complex molecules via condensation or cyclization reactions, aiming to develop potent and selective inhibitors for specific kinase targets like VEGFR (Vascular Endothelial Growth Factor Receptor). This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[5-(4-fluorophenyl)-4-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3S/c1-30-21-7-2-17(15-29)14-19(21)16-32-23-26-25-22(18-3-5-20(24)6-4-18)28(23)9-8-27-10-12-31-13-11-27/h2-7,14-15H,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKCLESBKIFAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=NN=C(N2CCN3CCOCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[[5-(4-fluorophenyl)-4-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde is a derivative of the 1,2,4-triazole family, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The structure of the compound can be represented as follows:

C18H20FN5O2S\text{C}_{18}\text{H}_{20}\text{F}\text{N}_{5}\text{O}_{2}\text{S}

This structure incorporates a triazole ring, a morpholine group, and a methoxybenzaldehyde moiety, which contribute to its biological properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, compounds similar to our target have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

In a comparative analysis:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
3a6050
3b4440
3c6855

The above data suggests that compounds like 3a and 3c could exhibit enhanced anti-inflammatory effects due to their structural features.

2. Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well-documented. Compounds structurally related to This compound have shown activity against both Gram-positive and Gram-negative bacteria.

In a study evaluating antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound may possess significant antibacterial properties, particularly against common pathogens.

3. Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. For example, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways.

A specific case study evaluated the effects of related triazole compounds on colon carcinoma cells:

CompoundIC50 (µM)
Triazole A6.2
Triazole B27.3

These results suggest that our target compound may also exhibit promising anticancer activity through similar mechanisms.

Comparison with Similar Compounds

Key Observations:

Substitution at Position 4: The target compound’s morpholinylethyl group distinguishes it from analogs with aryl (e.g., 4-methoxyphenyl ) or alkyl (e.g., 4-methylphenyl ) groups. Morpholine derivatives are known to enhance solubility and modulate pharmacokinetics . In contrast, compounds like 4-(4-fluorobenzyl) () or hydrazino-linked benzylidene () introduce steric bulk or hydrogen-bonding capabilities.

Functionalization at Position 3: The sulfanylmethyl-4-methoxybenzaldehyde group in the target compound provides a reactive aldehyde for further derivatization (e.g., Schiff base formation), unlike the acetamide () or ethanone () groups in analogs.

Biological Activity: While direct data for the target compound is lacking, structurally similar triazoles exhibit antifungal (e.g., acetophenone derivatives ) and antibiotic activities (e.g., indazolyl-acetamide analogs ). The morpholine moiety in the target may confer unique target-binding properties, as seen in kinase inhibitors .

Physicochemical and Electronic Properties

  • Solubility : The morpholine ring in the target compound enhances hydrophilicity relative to purely aromatic substituents (e.g., 4-methylphenyl in ).

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